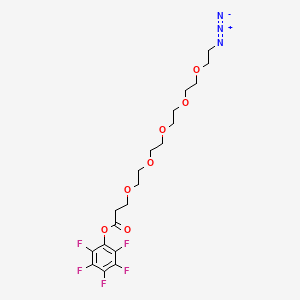
Azido-PEG5-PFP ester
描述
作用机制
Target of Action
Azido-PEG5-PFP ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. PROTACs, which include this compound as a linker, exploit this system to selectively degrade target proteins .
Result of Action
The result of the action of this compound, as a part of PROTACs, is the selective degradation of target proteins . This degradation occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the efficiency of the CuAAc and SPAAC reactions it undergoes . .
生化分析
Biochemical Properties
Azido-PEG5-PFP ester plays a significant role in biochemical reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
As a PROTAC linker, it is known to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through click chemistry. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can lead to changes in gene expression and enzyme activation or inhibition.
准备方法
Synthetic Routes and Reaction Conditions: Azido-PEG5-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol and azide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group.
Formation of PFP Ester: The azido-functionalized polyethylene glycol is further reacted with pentafluorophenyl ester to form the final product, this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and stringent control of reaction conditions to ensure high purity and yield. The process includes:
Batch Processing: Utilizing batch reactors to control the reaction environment and optimize the yield.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
化学反应分析
Azido-PEG5-PFP ester undergoes several types of chemical reactions, primarily driven by its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In this reaction, the azide group reacts with a strained alkyne group without the need for a catalyst, forming a triazole ring.
Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of water or a base, leading to the formation of a carboxylic acid and an alcohol.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Ester Hydrolysis: Water or sodium hydroxide is used as the hydrolyzing agent.
Major Products Formed:
CuAAC and SPAAC: Formation of triazole derivatives.
Ester Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
Azido-PEG5-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bio-conjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
相似化合物的比较
Azido-PEG5-PFP ester is unique due to its combination of azide and pentafluorophenyl ester groups, which provide versatility in click chemistry and bio-conjugation applications. Similar compounds include:
Azido-PEG3-PFP ester: Shorter polyethylene glycol chain, leading to different solubility and reactivity properties.
Azido-PEG7-PFP ester: Longer polyethylene glycol chain, offering increased flexibility and distance between conjugated molecules.
Azido-PEG5-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester, affecting its reactivity and stability .
This compound stands out due to its optimal balance of chain length, reactivity, and stability, making it a preferred choice for many applications in click chemistry and PROTAC synthesis.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIHRPBWCEUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
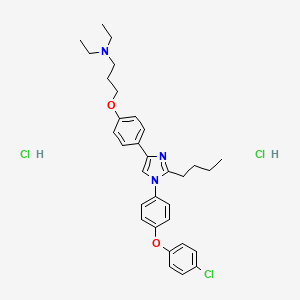
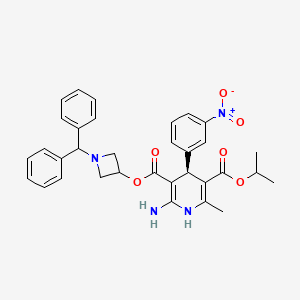
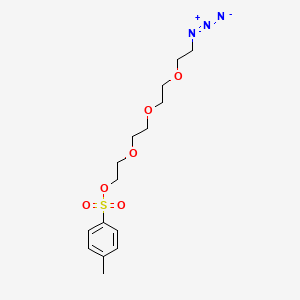
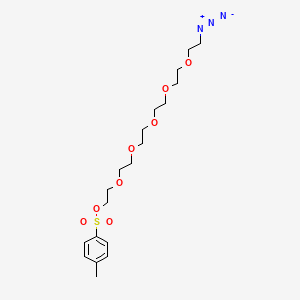
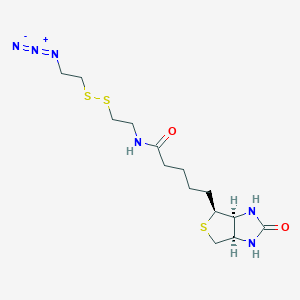
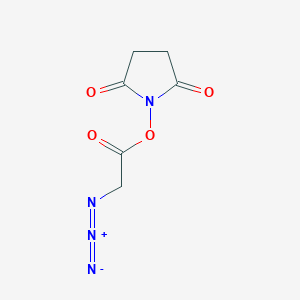
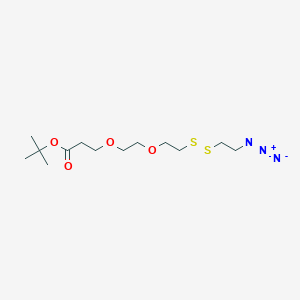
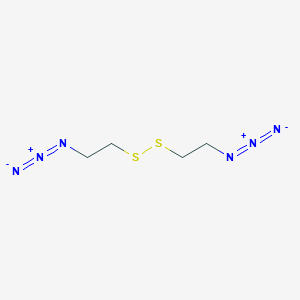
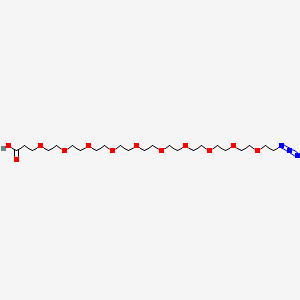

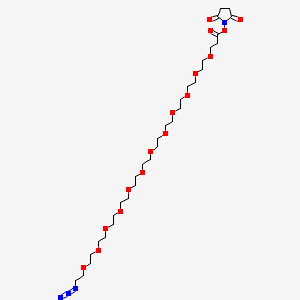
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
